molecular formula C14H10Cl2N6S B11048956 3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048956
M. Wt: 365.2 g/mol
InChI Key: JMTJOOUWGVIDLG-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpyrazolyl group, and a triazolothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions to form the triazolothiadiazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.

    Attachment of the Dimethylpyrazolyl Group: The final step involves the coupling of the triazolothiadiazole intermediate with 1,3-dimethyl-4-pyrazolecarboxylic acid or its derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazolothiadiazole core, potentially yielding reduced triazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced triazole compounds, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolothiadiazoles exhibit antimicrobial, antifungal, and anticancer activities, making this compound a valuable candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its derivatives are being studied for their ability to inhibit specific enzymes and receptors, which could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and DNA intercalation, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dichlorophenyl)-1,2,4-triazole: Shares the triazole core but lacks the thiadiazole and pyrazole groups.

    6-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but without the dichlorophenyl group.

    3-(2,3-Dichlorophenyl)-1,2,4-thiadiazole: Contains the thiadiazole core but lacks the triazole and pyrazole groups.

Uniqueness

The uniqueness of 3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combined structural features, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H10Cl2N6S

Molecular Weight

365.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10Cl2N6S/c1-7-9(6-21(2)19-7)13-20-22-12(17-18-14(22)23-13)8-4-3-5-10(15)11(8)16/h3-6H,1-2H3

InChI Key

JMTJOOUWGVIDLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl)C

Origin of Product

United States

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